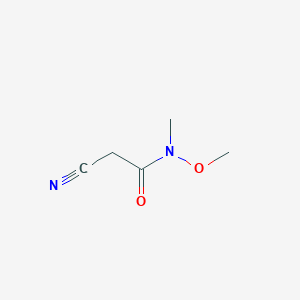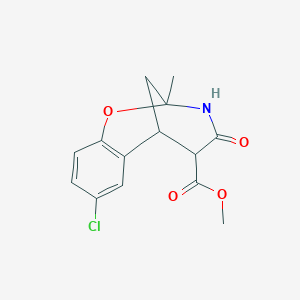
Methyl Z-2,3-Dichloropropenoate
Overview
Description
“Methyl Z-2,3-Dichloropropenoate” is a chemical compound with the molecular formula C4H4Cl2O2 . It has a molecular weight of 154.979 .
Molecular Structure Analysis
The molecular structure of “Methyl Z-2,3-Dichloropropenoate” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications
Alternative to Methyl Bromide in Agriculture
Methyl Z-2,3-Dichloropropenoate, as part of the compound 1,3-dichloropropene, is being explored as a viable alternative to methyl bromide in agricultural practices. Studies have shown that 1,3-dichloropropene, which consists of isomers (Z)- and (E)-1,3-D, can be effectively used in soil fumigation, particularly in controlling soil-borne diseases and pests. For instance, its combination with dazomet showed potential in cucumber production in China, displaying synergistic activity against root-knot nematodes and soilborne fungi, and maintained high cucumber yields, comparable to methyl bromide ((Mao et al., 2012)). Similarly, its application in ginger crops in China was effective in managing nematodes and soil-borne diseases, suggesting its viability as a methyl bromide alternative ((Qiao et al., 2012)).
Environmental and Soil Interaction
The environmental interaction of methyl Z-2,3-Dichloropropenoate has been a subject of study, especially its degradation in soil and impact on air quality. The degradation of (Z)- and (E)-1,3-dichloropropene is influenced by factors like temperature, organic amendment rate, and moisture content in the soil. The study by (Dungan et al., 2001) revealed that organic amendments like composted steer manure can enhance the degradation rate of these isomers in soil. Such findings are crucial for developing strategies to minimize environmental impacts.
Safety and Hazards
properties
IUPAC Name |
methyl (Z)-2,3-dichloroprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c1-8-4(7)3(6)2-5/h2H,1H3/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHANPGDOODFCAZ-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/Cl)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3131353.png)





![4-Methoxybenzo[d]isothiazole](/img/structure/B3131382.png)
![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)

![5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol](/img/structure/B3131405.png)


